molecular formula C24H22BrN3O5S B2773106 Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate CAS No. 384357-50-0

Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate

Cat. No.: B2773106
CAS No.: 384357-50-0
M. Wt: 544.42
InChI Key: JPJHXJHWHQAMKZ-UHFFFAOYSA-N
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Description

Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H22BrN3O5S and its molecular weight is 544.42. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN3O5S/c1-3-33-24(31)21-20(16-6-4-5-7-18(16)32-2)17(12-26)23(28-22(21)30)34-13-19(29)27-15-10-8-14(25)9-11-15/h4-11,20-21H,3,13H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJHXJHWHQAMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.

Result of Action

Given the diverse biological activities of similar compounds, it’s likely that this compound may have a wide range of effects at the molecular and cellular levels.

Biological Activity

Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22BrN3O5S, with a molecular weight of 544.42 g/mol. The compound features several functional groups that are often associated with biological activity, including a cyano group, hydroxyl group, and various aromatic moieties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that analogues of this compound can act as antagonists for antiapoptotic Bcl-2 proteins, which are crucial in cancer cell survival. Such interactions can lead to increased cytotoxicity against various cancer cell lines, including those resistant to standard therapies .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural features in enhancing the biological activity of similar compounds. For example, the presence of electron-withdrawing groups like bromine on the phenyl ring has been associated with improved anticancer efficacy. Additionally, modifications at various positions on the aromatic rings can significantly affect binding affinities and cytotoxic effects against target proteins .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study evaluated the cytotoxic effects of related compounds on Jurkat cells (a model for T-cell leukemia). The results indicated a strong correlation between binding affinity to Bcl-2 proteins and cytotoxic potency. The most active compounds showed over a three-fold increase in binding affinity compared to controls .
  • Antimicrobial Activity
    • Another investigation focused on the antimicrobial properties of similar dihydropyridine derivatives. Results demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL for various analogues .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayIC50/Effectiveness
Compound AAnticancerBcl-2 ProteinIC50 < 10 µM
Compound BAntibacterialVarious bacterial strainsMIC = 46.9 μg/mL
Compound CAntifungalFungal pathogensMIC = 7.8 μg/mL

Scientific Research Applications

Chemistry

Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules through various chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic substitutions at the bromophenyl group.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and ligand in biochemical assays. Its structure allows it to interact with specific proteins or enzymes, making it a candidate for studies related to:

  • Enzyme Inhibition : Targeting specific pathways in cellular processes.
  • Biochemical Assays : Serving as a probe to study protein interactions.

Medicine

The compound has garnered attention for its potential therapeutic effects, particularly in oncology and inflammation. Notable findings include:

  • Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) .
    Cell LineIC50 (µM)Reference
    MCF-75.71
    HepG26.14
  • Anti-inflammatory Effects : Preliminary studies suggest possible anti-inflammatory mechanisms, although further research is needed to elucidate these pathways.

Case Study 1: Anticancer Activity

A study conducted on various synthesized thiazole-pyridine hybrids demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against multiple cancer cell lines . The presence of electron-withdrawing groups was noted to enhance activity.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has highlighted the potential of this compound in modulating specific enzyme activities linked to disease pathways. For instance, the inhibition of Bcl-2 proteins has been identified as a mechanism through which certain derivatives may combat drug resistance in cancer cells .

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